[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid
Overview
Description
2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- is a heterocyclic compound that features a piperazine ring with acetic acid and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- typically involves the reaction of piperazine derivatives with acetic acid derivatives under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction between piperazine-2,6-dione derivatives and indole carboxylic acid . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for bulk production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential anticancer effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: A compound with similar structural features and biological activities.
N-4-Boc-2-piperazineacetic acid methyl ester: Another piperazine derivative used in medicinal chemistry.
Uniqueness
2-Piperazineacetic acid, 5-(1-methylethyl)-3,6-dioxo- is unique due to its specific substituents and the resulting biological activities
Properties
IUPAC Name |
2-(3,6-dioxo-5-propan-2-ylpiperazin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-4(2)7-9(15)10-5(3-6(12)13)8(14)11-7/h4-5,7H,3H2,1-2H3,(H,10,15)(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDXOQLCBSANS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437522 | |
Record name | [3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397847-48-2 | |
Record name | 5-(1-Methylethyl)-3,6-dioxo-2-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397847-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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